3-Nitrotoluene

Übersicht

Beschreibung

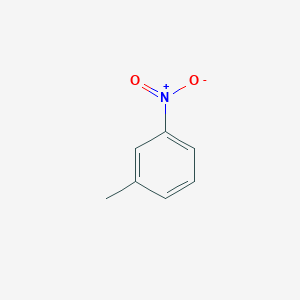

3-Nitrotoluene, also known as meta-nitrotoluene, is an organic compound with the chemical formula CH₃C₆H₄NO₂. It is one of the three isomers of nitrotoluene, characterized by a nitro group (-NO₂) attached to the third carbon of the toluene ring. This compound appears as a yellow liquid and is primarily used in the manufacture of dyes and other chemical intermediates .

Vorbereitungsmethoden

3-Nitrotoluene is synthesized through the nitration of toluene. This process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically around 50°C. The reaction yields a mixture of nitrotoluene isomers, predominantly 2-nitrotoluene and 4-nitrotoluene. The this compound is separated and purified through fractional distillation .

In industrial settings, the production of this compound follows a similar nitration process, with careful control of reaction conditions to optimize yield and purity. The use of mixed acid nitration is common, and the separation of isomers is achieved through distillation and other refining techniques .

Analyse Chemischer Reaktionen

Reduction to m-Toluidine

Catalytic hydrogenation or iron-mediated reduction of 3-nitrotoluene produces meta-toluidine, a critical intermediate for azo dyes .

| Reduction Method | Conditions | Product | Application |

|---|---|---|---|

| Catalytic H₂ | Pd/C, 25–50°C, H₂ pressure | m-Toluidine | Coupling agent in dyes |

| Fe + HCl | Aqueous HCl, reflux | m-Toluidine | Pharmaceutical intermediates |

Reaction:

Thermal Decomposition and Isomerization

Theoretical studies at the CCSD(T)/CBS level reveal two dominant pathways for this compound under thermal conditions :

Primary Pathways

-

Isomerization :

-

C–NO₂ Bond Dissociation :

Branching Ratios

| Temperature | Isomerization (%) | Bond Dissociation (%) |

|---|---|---|

| 25°C | 95 | 5 |

| 500°C | 10 | 90 |

Reactivity with Acids and Oxidizing Agents

This compound reacts with:

-

Sulfuric acid : Forms sulfonated derivatives under vigorous conditions .

-

Strong oxidizers (e.g., KMnO₄) : Oxidizes the methyl group to a carboxyl group, yielding 3-nitrobenzoic acid .

-

Reducing agents (e.g., Sn/HCl) : Further reduction of the nitro group to an amine .

Hazardous Byproducts :

Comparative Reactivity of Nitrotoluene Isomers

A 2021 computational study highlights distinct reaction kinetics for ortho-, meta-, and para-nitrotoluene :

| Isomer | Dominant Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| meta | C–NO₂ dissociation | 65.2 |

| para | O-transfer isomerization | 58.7 |

| ortho | H-migration | 51.3 |

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Explosive Manufacturing

- Role : 3-Nitrotoluene is a precursor in the production of explosives such as TNT (trinitrotoluene). It enhances stability and performance in explosive formulations.

- Case Study : Research indicates that the incorporation of 3-NT improves the sensitivity and detonation velocity of explosive compounds, making it essential in military and industrial applications .

-

Dyes and Pigments

- Role : This compound is instrumental in synthesizing various dyes used in the textile industry, contributing to vibrant colors and improved fabric quality.

- Data Table :

| Dye Type | Application Area | 3-NT Role |

|---|---|---|

| Azo Dyes | Textiles | Intermediate for colorants |

| Sulfur Dyes | Fabrics | Enhances colorfastness |

| Reactive Dyes | Cotton/Wool | Improves dye uptake |

- Case Study : A study on dye production highlighted that using 3-NT in azo dye synthesis led to enhanced color intensity and wash fastness compared to traditional methods .

-

Pharmaceuticals

- Role : this compound is involved in developing certain pharmaceuticals, aiding in synthesizing therapeutic compounds.

- Research Findings : Investigations have shown that derivatives of 3-NT possess antibacterial properties, making them candidates for drug development against resistant bacterial strains .

-

Agrochemicals

- Role : It serves as a chemical intermediate in producing agrochemicals, including herbicides and pesticides.

- Data Table :

| Agrochemical Type | Function | 3-NT Contribution |

|---|---|---|

| Herbicides | Weed control | Active ingredient |

| Insecticides | Pest management | Synthesis intermediate |

- Case Study : Research demonstrated that formulations containing 3-NT-based compounds showed increased efficacy against common agricultural pests while minimizing environmental impact .

- Research Applications

- Role : In academic settings, this compound is utilized as a reagent in organic synthesis, facilitating the development of new chemical compounds.

- Research Findings : Studies have successfully employed 3-NT in synthesizing novel materials with potential applications in nanotechnology and materials science .

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health implications. Toxicological studies indicate potential risks associated with exposure, including effects on the liver and immune system . Regulatory bodies recommend strict occupational exposure limits to mitigate these risks.

Wirkmechanismus

The primary mechanism of action for 3-nitrotoluene involves its role as a precursor in chemical reactions. For instance, in the reduction process to form 3-aminotoluene, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The nitro group in this compound is also a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and directing electrophilic substitution reactions to specific positions .

Vergleich Mit ähnlichen Verbindungen

3-Nitrotoluene is one of three isomers of nitrotoluene, the others being 2-nitrotoluene (ortho-nitrotoluene) and 4-nitrotoluene (para-nitrotoluene). These isomers differ in the position of the nitro group on the toluene ring:

2-Nitrotoluene: The nitro group is attached to the second carbon of the toluene ring. It is used in the production of dyes, explosives, and other chemicals.

4-Nitrotoluene: The nitro group is attached to the fourth carbon of the toluene ring. .

Compared to its isomers, this compound is unique in its specific applications and reactivity patterns, particularly in the synthesis of meta-toluidine and its derivatives.

Biologische Aktivität

3-Nitrotoluene (3-NT) is an organic compound with the formula C₇H₇NO₂, classified as a nitroaromatic compound. It is primarily used in the production of dyes, pharmaceuticals, and explosives. Understanding its biological activity is crucial due to its potential health impacts and environmental implications.

This compound is a colorless to yellow liquid with a characteristic aromatic odor. It is slightly soluble in water but more soluble in organic solvents. The compound is classified under various toxicity categories, highlighting its potential to cause organ damage through prolonged exposure (H373 classification) .

Acute and Chronic Toxicity

Research indicates that 3-NT can cause significant toxic effects in laboratory animals. A study conducted on F344/N rats demonstrated that high doses of 3-NT led to severe toxic effects including respiratory distress, convulsions, and mortality . In chronic studies, rats exposed to 3-NT showed various clinical chemistry changes, including decreased urea nitrogen levels and increased creatinine levels, indicating potential kidney damage .

Reproductive Toxicity

This compound has been shown to affect reproductive organs in male and female rats. Notably, lesions were observed in the spleen and reproductive organs after prolonged exposure . In a study where rats were administered 300 mg/kg bw/day for six months, no significant effects on survival or behavior were noted; however, there were changes in hematological parameters such as decreased hemoglobin levels .

Immunotoxicity

This compound exposure has been linked to immunological changes. In studies involving rats, it was found that the compound suppressed the IgM response to sheep red blood cells and decreased the percentage of B lymphocytes in the spleen at higher doses. Additionally, T cell responses were significantly affected, demonstrating a dose-dependent suppression of immune function .

Case Studies

Several case studies have documented the effects of this compound exposure in occupational settings:

- Case Study 1 : Workers exposed to 3-NT during manufacturing processes exhibited symptoms such as headaches, dizziness, and gastrointestinal disturbances. Clinical evaluations revealed alterations in liver enzymes and hematological parameters consistent with chemical exposure .

- Case Study 2 : A cohort study of individuals living near industrial sites where 3-NT was produced showed increased incidences of respiratory issues and skin disorders. Environmental monitoring confirmed elevated levels of 3-NT in air and water samples from these areas .

Metabolism and Biotransformation

The metabolism of this compound involves its conversion into various metabolites through enzymatic processes. These metabolites can further interact with biological systems, potentially leading to toxic effects. Research indicates that cytochrome P450 enzymes play a significant role in the biotransformation of nitroaromatic compounds like 3-NT .

Environmental Impact

Given its widespread use and potential for environmental contamination, understanding the ecological impact of this compound is essential. Studies have shown that it can persist in soil and water environments, affecting microbial communities and potentially entering food chains.

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYHIOPPLUPUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021831 | |

| Record name | 3-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrotoluene appears as yellow crystals that melt at 59 °F to a yellow liquid. Often therefore encountered as a liquid. Flash point 223 °F. Boiling point 450 °F. Insoluble in water. Toxic by inhalation and ingestion., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 degrees F.]; [NIOSH], YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 °F.] | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

450.7 °F at 760 mmHg (NTP, 1992), 232 °C at 760 mm Hg, 231.9 °C, 450 °F | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 106 °C c.c., 223 °F | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C, Miscible with alcohol and ether; sol in benzene., Soluble in most organic solvents such as ethanol, benzene, and diethyl ether, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1571 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1630 at 20 °C/4 °C, 1.16 g/cm³, 1.16 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.0 mmHg at 140 °F (NTP, 1992), 0.1 [mmHg], Vapor pressure: 1.0 mm Hg at 60 °C, 0.107 mm Hg at 25 °C, 0.1 mmHg | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow liquid [Note: A solid below 59 degrees F] | |

CAS No. |

99-08-1 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29A9W826KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluene, m-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XT2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

59.9 °F (NTP, 1992), 15.5 °C, 16.1 °C, 59 °F | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-nitrotoluene?

A1: this compound has the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ] and ultrahigh-performance liquid chromatography (UHPLC) [] to identify and quantify this compound in various matrices.

Q3: How does the structure of this compound influence its chemical reactivity?

A3: The presence of the nitro group (-NO₂) significantly influences the reactivity of this compound. This electron-withdrawing group activates the aromatic ring towards electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the nitro group. [, ] Furthermore, the methyl group can be oxidized to form various derivatives. [, , , ]

Q4: How do microorganisms degrade this compound?

A4: Several bacterial species, including Pseudomonas putida [, ] and Rhodococcus sp. [, ] can utilize this compound as a sole source of carbon and energy. This degradation process often involves the initial oxidation of this compound by oxygenase enzymes. [, , ]

Q5: What are the different pathways for microbial degradation of this compound?

A5: Research indicates two primary pathways:

- Reduction of the nitro group: This pathway, observed in Pseudomonas putida OU83, leads to the formation of 3-aminotoluene. []

- Oxidation of the methyl group: This pathway, also observed in Pseudomonas putida OU83, involves the oxidation of this compound to 3-nitrobenzyl alcohol, followed by further oxidation to 3-nitrobenzaldehyde, 3-nitrobenzoic acid, and ultimately 3-nitrophenol. 3-Nitrophenol is then degraded with the release of nitrite. []

Q6: What enzymes are involved in the microbial degradation of this compound?

A6: Various enzymes play crucial roles in the degradation process:

- Nitroarene dioxygenases: These enzymes, often originating from naphthalene dioxygenase or biphenyl dioxygenase, catalyze the initial oxidation of this compound. For example, Rhodococcus sp. strain ZWL3NT utilizes a Bph-like nitroarene dioxygenase to convert this compound to 3-methylcatechol. [, ]

- Deformylase: A cofactor-independent deformylase catalyzes C-1 elimination during the degradation process in Pseudomonas putida OU83. []

- Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase: These enzymes participate in the oxidation pathway of this compound. []

Q7: What role do fungal species play in this compound biotransformation?

A7: Fungi like Phanerochaete chrysosporium can also transform this compound, primarily through cytochrome P450-mediated hydroxylation of the methyl group, producing the corresponding aryl alcohol. [] This fungal biotransformation process extends to other substituted toluenes with electron-withdrawing groups. []

Q8: Can laccases be utilized for the biotransformation of this compound?

A8: Yes, laccases from various fungal species, including Pleurotus ostreatus [, ] and Abortiporus biennis [], have been successfully used for the selective oxidation of this compound to 3-nitrobenzaldehyde. This biotransformation process often employs a mediator molecule like ABTS (2,2′-azino-bis (3-ethylbenzthiazoline-6-sulfonic acid) diammonium salt). [, , , , ]

Q9: How is this compound introduced into the environment?

A9: this compound is primarily released into the environment through industrial wastewater discharge. It is a byproduct of various industrial processes, including the production of explosives, dyes, and pharmaceuticals. [, , ]

Q10: How persistent is this compound in the environment?

A10: The persistence of this compound in the environment varies depending on factors like temperature, pH, and the presence of degrading microorganisms. While some studies indicate its removal in sewage effluent under aerobic and anaerobic conditions, [] others highlight the persistence of its metabolites, raising concerns about potential long-term effects. [, , ]

Q11: What are the potential environmental risks associated with this compound?

A11: The potential for this compound and its metabolites to persist in the environment, coupled with their toxicity to various organisms, raises concerns about their ecotoxicological effects. Research is crucial to understand the long-term impact of this compound contamination and develop strategies for its remediation. [, , , ]

Q12: What analytical techniques are commonly employed for the detection and quantification of this compound?

A12: Several analytical techniques are widely used for this compound analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for identifying and quantifying this compound in various matrices, including environmental samples. [, , , ]

- Ultrahigh-Performance Liquid Chromatography (UHPLC): UHPLC offers high sensitivity and resolution for analyzing this compound and its metabolites. []

- Single-Drop Microextraction (SDME) coupled with GC: This technique enhances the sensitivity of this compound detection in water samples. []

Q13: What are the challenges associated with analyzing this compound in complex matrices?

A13: The presence of interfering compounds in complex matrices like soil and wastewater can hinder the accurate analysis of this compound. Sample preparation techniques like solid-phase microextraction (SPME) [] and dispersive liquid-liquid microextraction (DLLME) [, ] are crucial to isolate and concentrate this compound before analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.